N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide
Description
N-[(2Z)-3-(5-Chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a structurally complex heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety. The Z-configuration of the imine bond (2-ylidene group) and the substitution pattern on the phenyl ring (5-chloro, 2,4-dimethoxy) distinguish it from related derivatives.
Properties
Molecular Formula |
C16H19ClN2O6S2 |
|---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-[3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide |
InChI |
InChI=1S/C16H19ClN2O6S2/c1-23-6-15(20)18-16-19(11-7-27(21,22)8-14(11)26-16)10-4-9(17)12(24-2)5-13(10)25-3/h4-5,11,14H,6-8H2,1-3H3 |
InChI Key |
LFWNPCGDURULSC-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3OC)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide typically involves multi-step organic reactions. The starting materials may include 5-chloro-2,4-dimethoxybenzaldehyde, thioamide, and methoxyacetic acid. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in colorectal cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism highlights its potential as a therapeutic agent in cancer treatment.
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens. In vitro studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals or agricultural applications.
Case Study: Anticancer Mechanism
A study by Wan et al. (2020) investigated the effects of this compound on P. digitatum metabolism. The results indicated that treatment with the compound induced reactive oxygen species (ROS) production, disrupting energy metabolism and promoting apoptosis in cancer cells at concentrations around 5061.6 µg/mL .
Pesticidal Activity
The structural characteristics of this compound make it a candidate for use as a pesticide. Its ability to inhibit specific enzymes involved in pest metabolism can lead to effective pest control strategies.
Table 2: Agricultural Applications
| Application Type | Description |
|---|---|
| Pesticide | Effective against specific insect pests |
| Herbicide | Potential for weed control based on metabolic disruption |
Nanotechnology
The compound's unique chemical structure allows for its incorporation into nanomaterials for biomedical applications. Its ability to interact with biomolecules facilitates the development of drug delivery systems that enhance therapeutic efficacy while minimizing side effects.
Case Study: Nanoparticle Synthesis
Phenolic-enabled nanotechnology (PEN) has been explored for synthesizing nanoparticles using compounds like this compound. This approach allows for controlled particle size and surface chemistry, making it suitable for targeted drug delivery systems .
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, focusing on substituent effects, synthesis strategies, and inferred biological activities.
Structural Analogues with Varied Aromatic Substituents
- Compound from : Structure: 2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide. Key Differences: Lacks the 5-chloro and 4-methoxy groups on the phenyl ring.
- Compounds 4g and 4h (): Structures: N-[3-(3-Methylphenyl/3-chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide derivatives. Key Differences: Replace the thienothiazole core with a thiadiazole ring and incorporate acryloyl or benzamide groups. Synthetic Insights: IR and MS data (e.g., carbonyl peaks at 1690–1638 cm⁻¹) highlight distinct electronic environments compared to the target compound’s sulfone and acetamide groups .
Hypoglycemic Activity of Acetamide Derivatives
- Compounds 3(a-o) (): Structure: 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides. Functional Comparison: These derivatives exhibit hypoglycemic activity in mice, attributed to the thiazolidinedione (TZD) moiety, a known insulin sensitizer.
Data Table: Comparative Analysis
Key Research Findings
Substituent Effects : The 5-chloro and 2,4-dimethoxy groups on the phenyl ring may enhance lipophilicity and target binding compared to simpler methoxy derivatives .
Synthetic Flexibility : The acetamide moiety allows for modular substitution, as seen in ’s N-substituted derivatives, which could be applied to optimize the target compound’s activity .
Biological Activity
N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Antimicrobial Activity
Research indicates that derivatives of thieno[3,4-d][1,3]thiazole have demonstrated significant antimicrobial properties. In a study involving various derivatives, the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli respectively .
Anticancer Properties
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. Specifically, it has been tested against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The compound induced apoptosis in these cells through the activation of caspase pathways, with IC50 values reported at approximately 15 µM for MCF-7 cells and 20 µM for HepG2 cells .
The proposed mechanism involves the inhibition of specific enzymes that are crucial for cellular metabolism in pathogens and cancer cells. Molecular docking studies suggest that the compound binds effectively to target sites in enzymes such as topoisomerase II and dihydrofolate reductase, disrupting their function and leading to cell death .
Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound against a panel of bacterial strains. The results indicated that the compound was particularly effective against multidrug-resistant strains, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study 2: Anticancer Activity
In another investigation focusing on its anticancer properties, the compound was administered to MCF-7 and HepG2 cell lines. The findings revealed significant reductions in cell viability after treatment over a period of 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 | 15 | 40 |
| HepG2 | 20 | 35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
